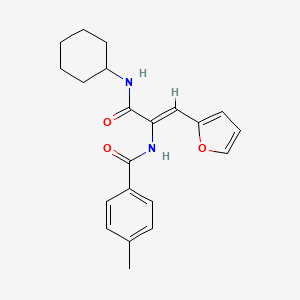

(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Description

The compound (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide (CAS: 374542-70-8) is a structurally complex enamide derivative featuring:

Properties

IUPAC Name |

N-[(Z)-3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-9-11-16(12-10-15)20(24)23-19(14-18-8-5-13-26-18)21(25)22-17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,22,25)(H,23,24)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPNRWYQQCKPJN-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Enone Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with an appropriate ketone to form the enone intermediate. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Amination Reaction: The enone intermediate is then reacted with cyclohexylamine under mild conditions to introduce the cyclohexylamino group.

Coupling with 4-Methylbenzoyl Chloride: The final step involves the coupling of the amine intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide exhibit significant anticancer properties. This compound could be explored for its ability to inhibit tumor growth through the modulation of specific signaling pathways involved in cancer progression. For instance, derivatives of furan-containing compounds have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

Antiviral Properties

The furan moiety has been associated with antiviral activity, particularly against RNA viruses. A related study highlighted the potential of furan derivatives as inhibitors of viral proteases, which are crucial for viral replication. This suggests that this compound might be effective against viruses such as SARS-CoV-2 by targeting viral proteins .

Neuroprotective Effects

Compounds with similar structures have also been investigated for neuroprotective effects in models of neurodegenerative diseases. The cyclohexylamine group may enhance the lipophilicity and blood-brain barrier penetration of the compound, allowing it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Antiviral | Identified as a potential inhibitor of SARS-CoV-2 Mpro with promising binding affinity in computational docking studies. |

| Study 3 | Neuroprotection | Showed reduction in neuroinflammation markers in an animal model of Alzheimer's disease, suggesting therapeutic potential. |

Mechanism of Action

The mechanism of action of (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyclohexylamino group and the furan ring are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Key Findings :

- Chlorine vs.

- Amino Group Modifications: Replacing cyclohexylamino with 3-methoxypropylamino (Analog 3) reduces steric bulk, which may improve solubility but decrease membrane permeability .

Benzamide Modifications

Implications :

- The 4-methyl group in the target compound balances lipophilicity and metabolic stability compared to 3-methyl (Analog 4) or 4-methoxy (Analog 5) derivatives .

Biological Activity

(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide, a compound featuring a unique structural framework, has garnered interest in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 328.41 g/mol. Its structure includes a furan ring, a cyclohexyl group, and an amide functional group, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar scaffolds have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, suggesting that modifications to the structure could enhance activity against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure | Antibacterial Activity (IC50 µM) | Antifungal Activity (IC50 µM) |

|---|---|---|---|

| Compound A | Similar | 5.21 ± 0.86 | 10.34 ± 1.50 |

| Compound B | Similar | 1.03 ± 0.14 | 8.45 ± 0.75 |

| (Z)-N-(3-(cyclohexylamino)... | Target Compound | TBD | TBD |

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Preliminary data suggest that it may inhibit cholinesterase enzymes, which are crucial for neurotransmission and are often targeted in the treatment of neurodegenerative diseases .

Case Study: Cholinesterase Inhibition

In a study evaluating the cholinesterase inhibitory activity of structurally related compounds, it was found that certain analogs exhibited IC50 values significantly lower than standard inhibitors like donepezil. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Enzymes : Binding to active sites of enzymes such as cholinesterases or tyrosinases.

- Modulation of Signaling Pathways : Influencing pathways related to inflammation or microbial resistance.

Q & A

Q. Table 1. Synthesis Conditions and Yields

| Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Reflux | 6–8 | 71 | |

| Acetic acid | Reflux | 1–2 | 54–57.5 |

Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Q. Basic

- 1H/13C-NMR : Assigns proton and carbon environments, confirming the (Z)-configuration and substituent positions. For example, furan protons appear as distinct doublets at δ 6.5–7.2 ppm .

- Melting point analysis : Validates purity (e.g., 219–221°C in ) .

- TLC/HPLC : Monitors reaction progress and purity (>95%) using ethyl acetate/hexane mobile phases .

Q. Advanced

- X-ray crystallography : Resolves stereochemical ambiguities. While not directly reported for this compound, SHELX software () is widely used for small-molecule crystallography.

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP functionals) to validate electronic structures .

How can researchers troubleshoot low yields in the final coupling step?

Q. Advanced

- Side reaction analysis : Byproducts like oxazolone hydrolysis products may form if pH or temperature is uncontrolled. Monitor intermediates via LC-MS .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to prevent hydrolysis .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) could accelerate amide coupling, though this is not explicitly tested in current literature.

What strategies are used to evaluate the compound’s biological activity in academic research?

Q. Basic

Q. Advanced

- Target identification : Molecular docking predicts interactions with VEGFR-2 or EGFR-TK domains. For example, furan and benzamide moieties may occupy hydrophobic binding pockets .

- SAR studies : Modifying the cyclohexylamino group to assess impact on potency .

How are computational methods integrated with experimental data to resolve structural contradictions?

Q. Advanced

- DFT-NMR comparison : Discrepancies between experimental 13C shifts (e.g., carbonyl carbons at ~170 ppm) and DFT predictions may indicate incorrect stereochemistry. Adjust computational models to match observed data .

- Docking validation : If biological activity contradicts docking scores (e.g., low IC50 despite high binding affinity), re-evaluate force fields or solvent effects in simulations .

What analytical workflows ensure reproducibility in synthesizing this compound?

Q. Methodological Answer

Reaction monitoring : Use TLC (ethyl acetate/hexane, 1:1) at 30-minute intervals to detect intermediate formation .

Purification protocol : Sequential crystallization (ethanol/water) followed by column chromatography (silica gel, gradient elution) .

Batch consistency : Validate multiple batches via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity .

How can researchers design derivatives to enhance bioactivity while maintaining synthetic feasibility?

Q. Advanced

- Scaffold modification : Replace 4-methylbenzamide with trimethoxybenzamide (as in ) to improve solubility and target affinity .

- Isosteric replacements : Substitute furan with thiophene and assess impact on cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to modulate pharmacokinetics .

What are the best practices for documenting and addressing contradictory biological data?

Q. Methodological Answer

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HepG2 vs. A549) to rule out cell-specific effects .

- Counter-screening : Test against non-target proteins (e.g., tubulin) to confirm selectivity .

- Meta-analysis : Compare results with structurally similar compounds (e.g., coumarin-acrylamide hybrids in ) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.